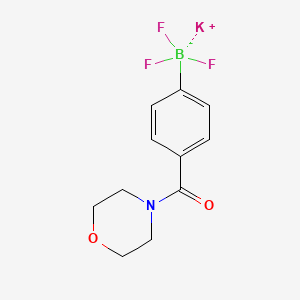

(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Descripción general

Descripción

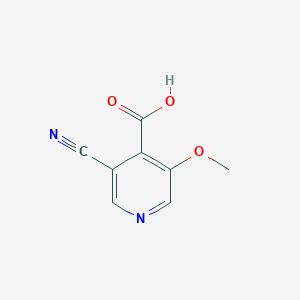

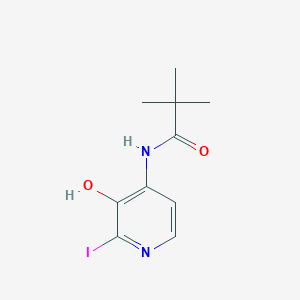

The compound “(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms, forming a boron-oxygen ring. This compound has a molecular formula of C15H16BNO4 .

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been widely studied in medicinal chemistry. The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group and a methoxybenzyl group .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a molar refractivity of 77.4±0.4 cm3, and a molar volume of 226.4±5.0 cm3. It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds .Aplicaciones Científicas De Investigación

Molecular Interaction and Complexation

(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid , and its derivatives, have been studied extensively for their unique interactions and complexation properties. Zhu et al. (2006) focused on the structural investigation of an o-(N,N-dialkylaminomethyl)arylboronate system, revealing the factors influencing the formation of an intramolecular N-B dative bond. This study is foundational in understanding the interactions of boronic acids and esters, which are pivotal in molecular recognition and chemosensing technologies targeting physiologically important substances (Zhu et al., 2006).

Sensor Development and Chemosensing

The compound's attributes are harnessed in the development of fluorescent probes and sensors. For instance, Dicesare & Lakowicz (2001) investigated the spectral properties of stilbene derivatives containing the boronic acid group, demonstrating their potential in developing ratiometric fluorescent probes for glucose and other saccharides. This research underpins the application of boronic acid derivatives in the design of sensors sensitive to environmental changes (Dicesare & Lakowicz, 2001).

Bioconjugation and Binding Studies

The boronic acid moiety of the compound also plays a crucial role in bioconjugation. A study by Gennari et al. (2017) presented a quantitative assessment of the complexation between boronic acids and diols, a reaction responsive to both oxidation and acidification. This reaction's reversible and stimulus-responsive nature makes it a promising candidate for bioconjugation purposes, especially in the medical field (Gennari et al., 2017).

Biological Applications and Studies

Moreover, the interaction of boronic acids with various biological entities has been a subject of interest. Otsuka et al. (2003) conducted a study revealing the anomalous binding profile of borate in aqueous solution with N-acetylneuraminic acid (Neu5Ac), a potential receptor site on the surfaces of biological membranes. The findings suggest the selective recognition of Neu5Ac residues by boronic acid, highlighting its significance in biological systems (Otsuka et al., 2003).

Mecanismo De Acción

Target of Action

Boronic acids, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the compound might interact with palladium catalysts in these reactions.

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid moiety of N-(4-Methoxybenzyl) 4-boronobenzamide would undergo transmetalation, a process where the boron-to-carbon bond is exchanged for a metal-to-carbon bond . This is a key step in the formation of new carbon-carbon bonds.

Biochemical Pathways

In general, boronic acids and their derivatives are known to be involved in various biochemical processes, including carbon-carbon bond formation via suzuki-miyaura cross-coupling reactions .

Result of Action

As a boronic acid derivative, it may participate in reactions leading to the formation of new carbon-carbon bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-Methoxybenzyl) 4-boronobenzamide. Factors such as pH, temperature, and the presence of other chemical species can affect its reactivity and stability. For instance, in Suzuki-Miyaura reactions, the choice of base, solvent, and temperature can greatly influence the reaction outcome .

Safety and Hazards

As with any chemical compound, handling “(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid” requires appropriate safety measures. It is advisable to avoid eating, drinking, or smoking when using this product, and to wash hands and face thoroughly after handling. If swallowed or inhaled, or if it comes into contact with the skin or eyes, medical attention should be sought .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the serine residue in the active site . This interaction inhibits the enzyme’s activity, making this compound a valuable tool in studying protease function and regulation. Additionally, it has been shown to interact with other biomolecules, including proteins and nucleic acids, through its boronic acid moiety, which can form reversible covalent bonds with diol-containing molecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These interactions can result in changes in cellular metabolism, including alterations in glucose uptake and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with serine residues in the active sites of enzymes, leading to enzyme inhibition . This compound can also bind to other biomolecules, such as nucleic acids and proteins, through its boronic acid moiety . These binding interactions can result in changes in the structure and function of the target molecules, leading to alterations in cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical assays. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the formation of its corresponding boronic acid and amine derivatives . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal dynamics of this compound in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolic flux and metabolite levels . Additionally, this compound can interact with cofactors, such as NAD+ and ATP, influencing their availability and utilization in cellular processes . These interactions highlight the compound’s potential to modulate cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s efficacy and toxicity, underscoring the importance of understanding its transport and distribution dynamics .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound can be localized to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes . For example, localization to the nucleus can enable interactions with transcription factors and other regulatory proteins, influencing gene expression . Similarly, localization to the mitochondria can impact cellular metabolism and energy production .

Propiedades

IUPAC Name |

[4-[(4-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BNO4/c1-21-14-8-2-11(3-9-14)10-17-15(18)12-4-6-13(7-5-12)16(19)20/h2-9,19-20H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZAHNYXFDPDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674394 | |

| Record name | (4-{[(4-Methoxyphenyl)methyl]carbamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874460-08-9 | |

| Record name | (4-{[(4-Methoxyphenyl)methyl]carbamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

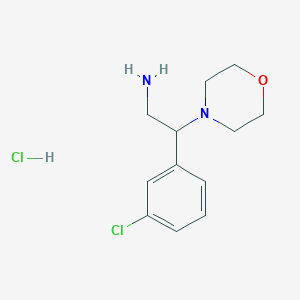

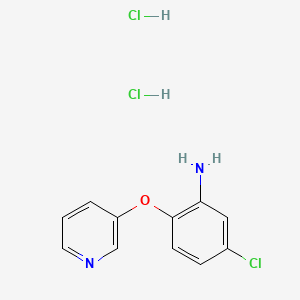

![[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride](/img/structure/B1421119.png)

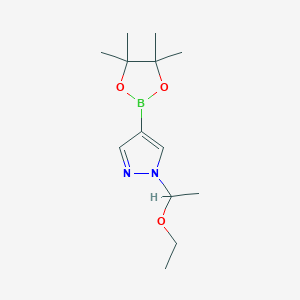

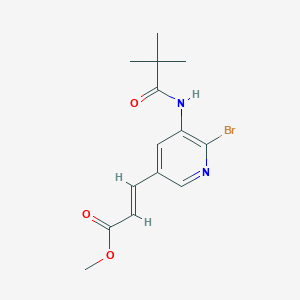

![N-[3-(4-Amino-3-methylphenoxy)propyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1421124.png)

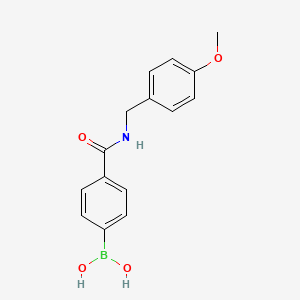

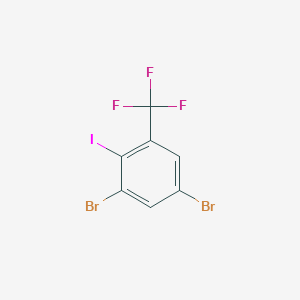

![3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421136.png)